

An In-depth Technical Guide to Fangchinoline: Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra S. Moore. This natural compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the structural characteristics and chemical properties of **fangchinoline**, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Fangchinoline possesses a complex macrocyclic structure containing two isoquinoline units linked by two ether bridges. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Structural and Identification Data for Fangchinoline



Parameter	Value	Reference
Chemical Formula	C37H40N2O6	[1][2]
Molecular Weight	608.72 g/mol	[1][2]
IUPAC Name	(1S,14S)-9,20,25-trimethoxy- 15,30-dimethyl-7,23-dioxa- 15,30- diazaheptacyclo[22.6.2.2 ³ ,6.1 ⁸ , ¹² .1 ¹⁴ ,1 ⁸ .0 ²⁷ ,3 ¹ .0 ²² ,3 ³]hexatriacon ta- 3(36),4,6(35),8,10,12(34),18,2 0,22(33),24,26,31-dodecaen- 21-ol	[2]
CAS Number	436-77-1	[1]
Appearance	White to light yellow powder	[1]
Stereochemistry	(1S, 14S)	[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **fangchinoline** is essential for its formulation, delivery, and assessment of its biological activity.

Table 2: Physicochemical Properties of Fangchinoline



Property	Value
Melting Point	237-239 °C
Boiling Point	709.7 ± 60.0 °C at 760 mmHg
Solubility	DMSO: 50 mg/mL
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil	
рКа	Data not available
Storage	Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of fangchinoline.

Table 3: Spectroscopic Data for Fangchinoline



Technique	Data	Reference
UV-Vis Spectroscopy	λmax: Data not available	
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 8.16 (2H, dd, J = 2.0, 8.0 Hz), 7.78 (1H, s), 7.47 (2H, t, J = 15.2 Hz), 7.34 (2H, m), 7.10 (1H, s), 6.60 (1H, s), 6.44 (1H, s), 6.39 (1H, s), 6.24 (1H, m), 5.57 (1H, s), 3.92 (3H, s), 3.69 (3H, s), 3.55 (3H, m), 3.48 (3H, s), 3.41–2.36 (9H, m), 2.17 (3H, s), 1.89 (2H, m), 1.26 (3H, s)	[3]
¹³ C NMR (100 MHz, CDCl₃)	δ (ppm): 163.8, 153.7, 149.5, 147.0, 142.8, 134.9, 134.8, 133.1, 132.7, 132.5, 130.4, 130.0, 130.0, 128.9, 128.9, 128.3, 128.3, 128.3, 128.0, 128.0, 122.8, 122.3, 122.2, 121.8, 120.7, 116.0, 115.7, 112.8, 112.5, 111.5, 64.0, 61.4, 56.2, 56.2, 56.1, 45.6, 44.0, 42.4, 41.9, 41.6, 41.3, 29.8, 24.6, 22.8	[3]
Mass Spectrometry (LC-MS)	Precursor m/z [M+H]+: 609.298	[2]

Key Signaling Pathways Modulated by Fangchinoline

Fangchinoline exerts its biological effects by modulating several critical cellular signaling pathways. These interactions are central to its potential therapeutic applications.

Akt/GSK-3β/Cyclin D1 Signaling Pathway

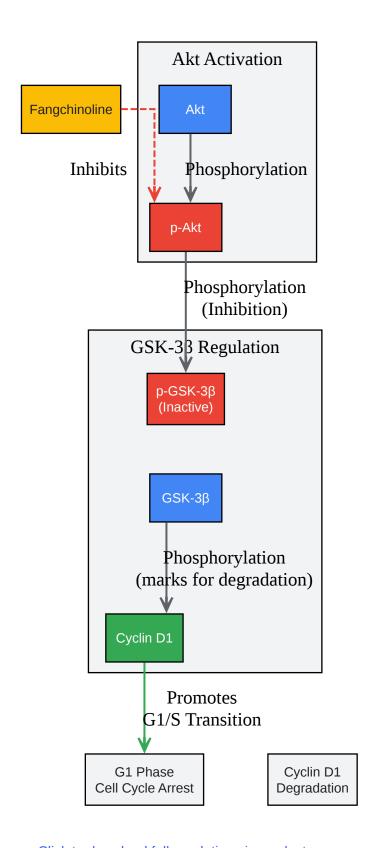






Fangchinoline has been shown to inhibit the proliferation of cancer cells by suppressing the Akt/GSK-3 β /Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and GSK-3 β .[3] The inactivation of GSK-3 β leads to a decrease in the phosphorylation of Cyclin D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4] [5][6]





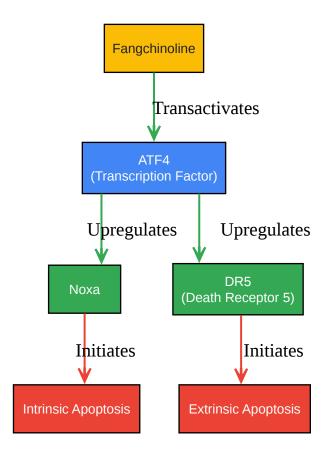
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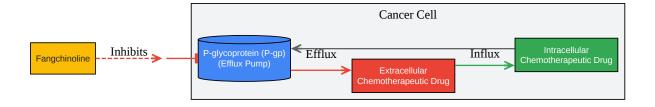
Fangchinoline's inhibition of the Akt/GSK-3β/Cyclin D1 pathway.



ATF4-Noxa-DR5 Apoptosis Pathway

Fangchinoline can induce apoptosis in cancer cells through the transactivation of Activating Transcription Factor 4 (ATF4).[7][8][9] This leads to the upregulation of the pro-apoptotic protein Noxa and Death Receptor 5 (DR5), thereby triggering both the intrinsic and extrinsic apoptotic pathways.[7][8][9]





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